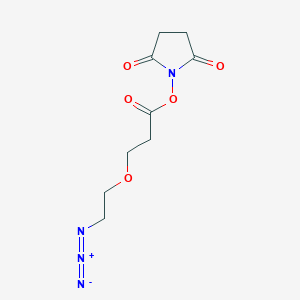
Ester d'azido-PEG1-NHS
Vue d'ensemble
Description
Azido-PEG1-NHS ester is a versatile compound widely used in click chemistry and bioconjugation applications. It consists of an azide group and an N-hydroxysuccinimide (NHS) ester, which allows it to react with primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic polyethylene glycol (PEG) spacer enhances its solubility in aqueous media.
Applications De Recherche Scientifique
Azido-PEG1-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and oligonucleotides.
Medicine: Utilized in drug delivery systems to enhance solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mécanisme D'action
Target of Action
Azido-PEG1-NHS ester primarily targets the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are prevalent in biological systems and play crucial roles in various biochemical processes.
Mode of Action
Azido-PEG1-NHS ester interacts with its targets through a two-step process. First, the azide (N3) group of the compound reacts with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and efficient, allowing for precise modification of target molecules. Second, the NHS ester part of the compound reacts with the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules to form stable amide bonds .
Biochemical Pathways
The action of Azido-PEG1-NHS ester affects the biochemical pathways involving the target proteins and amine-containing molecules. By forming stable triazole linkages and amide bonds, it modifies the chemical structure of these molecules. This can potentially alter their function and interaction with other molecules, affecting the downstream biochemical pathways in which they are involved .
Pharmacokinetics
The compound’s solubility in dmso, dcm, dmf suggests that it may have good bioavailability
Result of Action
The result of Azido-PEG1-NHS ester’s action is the formation of stable triazole linkages and amide bonds with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This can lead to the modification of these molecules, potentially altering their function and interaction with other molecules.
Action Environment
The action of Azido-PEG1-NHS ester can be influenced by environmental factors such as pH and temperature. For instance, the reaction of NHS esters with primary amines (-NH2) is efficient in pH 7-9 buffers . Additionally, the compound is typically stored at -20°C , suggesting that low temperatures may be necessary for its stability. The compound’s solubility in DMSO, DCM, DMF also indicates that the solvent environment can affect its action.
Analyse Biochimique
Biochemical Properties
Azido-PEG1-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its azide group and NHS ester. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
The effects of Azido-PEG1-NHS ester on cells and cellular processes are primarily due to its ability to label proteins and other biomolecules. By labeling these molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Azido-PEG1-NHS ester exerts its effects at the molecular level through its azide group and NHS ester. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG1-NHS ester is synthesized through a series of chemical reactions involving the introduction of azide and NHS ester functionalities. The general synthetic route includes the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor to introduce the PEG spacer.
Azidation: The PEGylated compound is then reacted with sodium azide to introduce the azide group.
NHS Esterification: Finally, the azido-PEG compound is reacted with NHS to form the azido-PEG1-NHS ester.
Industrial Production Methods
Industrial production of azido-PEG1-NHS ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically purified using techniques like column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG1-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO via click chemistry to form stable triazole linkages.
Amine Labeling: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) or ruthenium catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Amine Labeling: The reaction with primary amines is typically carried out in aqueous or organic solvents at pH 7-9.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Formed through the reaction with primary amines.
Comparaison Avec Des Composés Similaires
Azido-PEG1-NHS ester is unique due to its combination of azide and NHS ester functionalities, which allows for versatile bioconjugation applications. Similar compounds include:
Azido-PEG2-NHS ester: Contains a longer PEG spacer, providing increased solubility.
Azido-PEG3-NHS ester: Offers additional flexibility in bioconjugation reactions.
Azido-PEG4-NHS ester: Further extends the PEG spacer length, enhancing its application in complex systems.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2-azidoethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O5/c10-12-11-4-6-17-5-3-9(16)18-13-7(14)1-2-8(13)15/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKGKSFTIINDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001166324 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001166324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807530-06-8 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807530-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001166324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)
![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)
![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)




![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)





